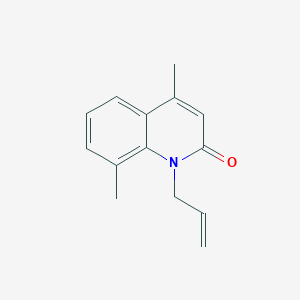

1-allyl-4,8-dimethyl-2(1H)-quinolinone

Description

Overview of Quinolinone Heterocycles in Academic Research

Quinoline (B57606) and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of investigation into their synthesis and biological activities. rsc.orgnih.govresearchgate.netnoveltyjournals.com These compounds are known to exhibit a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroleptic activities. nih.govbiointerfaceresearch.com The versatility of the quinolinone scaffold allows for functionalization at various positions, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

The synthesis of the quinolinone core can be achieved through several established methods, such as the Knorr synthesis, the Conrad-Limpach-Knorr synthesis, and various cyclization strategies involving appropriately substituted anilines and acetoacetic esters or their derivatives. nih.gov Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the quinolinone ring. mdpi.com

The broad spectrum of biological activities associated with quinolinone derivatives has made them a privileged scaffold in medicinal chemistry. nih.govbenthamscience.com Researchers continuously explore novel derivatives in the quest for more potent and selective therapeutic agents. rsc.orgrsc.orgekb.eg

Significance of N-Allyl Substitution in Quinolinone Scaffolds

The introduction of an allyl group at the N-1 position of the quinolinone ring, as seen in 1-allyl-4,8-dimethyl-2(1H)-quinolinone, is a significant structural modification. The N-allylation of amides and lactams is a well-established synthetic transformation, typically achieved by reacting the N-H-containing precursor with an allyl halide in the presence of a base. uw.edu

The presence of the N-allyl group can influence the compound's properties in several ways:

Lipophilicity: The allyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Reactivity: The double bond in the allyl group serves as a reactive handle for further chemical transformations, such as addition reactions, oxidations, and rearrangements.

Biological Activity: The N-allyl substituent can modulate the biological activity of the parent quinolinone scaffold by altering its binding affinity to biological targets.

A particularly interesting reaction of N-allyl amides is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that can lead to the formation of new carbon-carbon bonds. While this reaction is more commonly associated with allyl aryl ethers, analogous rearrangements can occur in N-allyl lactams under thermal or Lewis acid-catalyzed conditions, offering a pathway to more complex molecular architectures.

Research Landscape for this compound Derivatives

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the research landscape for derivatives of the 4,8-dimethyl-2(1H)-quinolinone core provides valuable insights into the potential for derivatization and the types of biological activities that might be expected.

The functionalization of the quinolinone scaffold is a key area of investigation. mdpi.com Research on related quinolinone derivatives often involves modifications at various positions to explore the structure-activity relationships. For the 4,8-dimethyl-2(1H)-quinolinone core, potential areas of derivatization could include:

Modification of the N-allyl group: The double bond of the allyl group can be functionalized through various reactions, such as epoxidation, dihydroxylation, or metathesis, to introduce new functional groups.

Substitution on the benzene (B151609) ring: The aromatic portion of the quinolinone ring can be further substituted with various functional groups to modulate the electronic and steric properties of the molecule.

Functionalization of the methyl groups: The methyl groups at positions 4 and 8 could potentially be functionalized through radical halogenation followed by nucleophilic substitution, although this would likely require harsh conditions.

The biological evaluation of such derivatives would be a logical next step in understanding the therapeutic potential of this class of compounds. Given the wide range of activities reported for other quinolinone derivatives, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. benthamscience.com

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-1-prop-2-enylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-4-8-15-13(16)9-11(3)12-7-5-6-10(2)14(12)15/h4-7,9H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQNYOQAVPKNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 1 Allyl 4,8 Dimethyl 2 1h Quinolinone

Reactions at the Quinolinone Nucleus

The quinolinone ring system is an electron-rich aromatic structure, making it susceptible to attack by electrophiles. The substituents on the benzene (B151609) portion of the nucleus, namely the methyl group at the C8 position and the lactam ring, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com For 1-allyl-4,8-dimethyl-2(1H)-quinolinone, the reaction's outcome is directed by the existing substituents. The nitrogen atom of the quinolinone ring and the C8-methyl group are activating, ortho-, para-directing groups, while the C2-carbonyl group is a deactivating, meta-directing group.

Considering the combined influence of these groups, the most probable sites for electrophilic attack on the carbocyclic ring are the C5 and C7 positions. The C8-methyl group directs electrophiles to the C7 position (ortho), and the ring nitrogen directs to the C5 and C7 positions. The deactivating effect of the carbonyl group is less influential on the benzenoid ring. Therefore, substitution is strongly favored at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions that could be applied to this nucleus include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-allyl-4,8-dimethyl-5-nitro-2(1H)-quinolinone and/or 1-allyl-4,8-dimethyl-7-nitro-2(1H)-quinolinone |

| Bromination | Br₂, FeBr₃ | 1-allyl-6-bromo-4,8-dimethyl-2(1H)-quinolinone and/or 1-allyl-5-bromo-4,8-dimethyl-2(1H)-quinolinone |

| Chlorination | Cl₂, AlCl₃ | 1-allyl-6-chloro-4,8-dimethyl-2(1H)-quinolinone and/or 1-allyl-5-chloro-4,8-dimethyl-2(1H)-quinolinone |

| Sulfonation | Fuming H₂SO₄ | 1-allyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-5-sulfonic acid and/or 1-allyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonic acid |

An unusual bromination has been observed in a related tetrahydroquinoline system, where bromination occurred on the aromatic ring despite the presence of an allyl group, suggesting that direct functionalization of the quinolinone nucleus via EAS is a viable pathway. researchgate.net

Nucleophilic aromatic substitution on the quinolinone nucleus of this compound is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which this molecule lacks. Furthermore, the ring system does not possess a suitable leaving group on the aromatic core that could be displaced by a nucleophile. Kinetic studies on related systems have focused on nucleophilic substitution at the allyl group rather than the aromatic ring. rsc.org

Transformations Involving the N-Allyl Moiety

The N-allyl group is a key site of reactivity, offering a pathway to a wide range of molecular complexity through reactions at its carbon-carbon double bond.

The N-allyl group can participate in intramolecular cyclization reactions initiated by an electrophilic halogen. In this process, an electrophile (such as I⁺ from I₂ or Br⁺ from N-bromosuccinimide) adds to the allyl double bond, forming a cyclic halonium ion intermediate. This intermediate is then intercepted by an intramolecular nucleophile. For this compound, the oxygen atom of the carbonyl group or the π-system of the aromatic ring could act as the nucleophile, leading to the formation of new five- or six-membered heterocyclic rings fused to the quinolinone structure. The halocyclization of allylthiourea (B1665245) derivatives is a known method for producing thiazole (B1198619) rings, illustrating the general utility of this reaction type. researchgate.net This reaction provides a powerful method for building complex polycyclic systems from simple allyl-substituted precursors.

The N-allyl group can be removed under oxidative conditions, a reaction that serves as a deprotection strategy. organic-chemistry.org A one-pot method for this transformation involves the use of a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). organic-chemistry.org

The reaction proceeds through two key stages:

Dihydroxylation: The allyl double bond is first hydroxylated by osmium tetroxide to form a vicinal diol.

Periodate Scission: The resulting diol is then cleaved by sodium periodate to yield an unstable aldehyde intermediate, which subsequently decomposes to release the deprotected amine (the secondary lactam) and formaldehyde. organic-chemistry.org

This process effectively converts this compound back to 4,8-dimethyl-2(1H)-quinolinone. The reaction is typically carried out under mild, near-neutral pH conditions. organic-chemistry.org

Table 2: Reagents for Oxidative Cleavage of N-Allyl Group

| Reagent System | Role | Product |

|---|---|---|

| Osmium Tetroxide (OsO₄) | Catalyst for dihydroxylation | 4,8-dimethyl-2(1H)-quinolinone |

| Sodium Periodate (NaIO₄) | Stoichiometric oxidant, cleaves diol | Formaldehyde (byproduct) |

Beyond cyclization and cleavage, the double bond of the N-allyl group is a versatile functional handle for various other chemical transformations. The reactivity of the allyl group is well-established and allows for the introduction of diverse functionalities. mdpi.com

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a valuable intermediate for further reactions, such as ring-opening with various nucleophiles to install new functional groups.

Dihydroxylation: As mentioned in the oxidative cleavage, dihydroxylation can be performed to yield a diol, which can be a stable final product if cleavage is not desired.

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions. For instance, reactions like the Heck reaction could couple the allyl group with aryl halides. Palladium-catalyzed arylative cyclization of N-allylacetamides has been shown to yield benzyl-substituted oxazolines, demonstrating the potential for complex bond formations. acs.org

Oxidative Amination: The reaction of allyl-containing substrates with sulfonamides under oxidative conditions can lead to the formation of linear or cyclic nitrogen-containing compounds, providing a route to synthesize more complex amine structures. researchgate.net

Carbon-Carbon Bond Formation at Peripheral Positions

The formation of new carbon-carbon bonds on the periphery of the this compound molecule is a key strategy for elaborating its core structure and introducing diverse functionalities. These modifications can be crucial for modulating the compound's biological activity. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for achieving such transformations, targeting either the quinolinone core or the terminal position of the allyl group.

While specific literature on this compound is limited, the reactivity of analogous quinoline (B57606) and quinolinone systems provides a strong basis for predicting its behavior in various C-C bond-forming reactions. The primary sites for such functionalization are the aromatic C-H bonds of the quinolinone ring (positions 3, 5, 6, and 7) and the terminal carbon of the N-allyl group.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are instrumental in forming C-C bonds on heterocyclic systems. For the this compound scaffold, these reactions would typically require prior halogenation of the quinolinone ring at one of the peripheral positions (e.g., C-3, C-5, C-6, or C-7).

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. semanticscholar.org In the context of our target molecule, a halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl or substituted vinyl groups. This reaction is a versatile method for extending conjugation and introducing functionalized side chains.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly efficient method for forming biaryl linkages or attaching alkyl, alkenyl, or alkynyl groups. researchgate.netresearchgate.net A halo-substituted this compound could be reacted with a wide range of boronic acids or their esters to generate a diverse library of derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. researchgate.net

The functionalization can also be directed at the N-allyl group. Palladium-catalyzed allylic cross-coupling reactions can be employed to introduce aryl, vinyl, or other organic fragments at the terminal carbon of the allyl chain. organic-chemistry.orgnih.gov This approach allows for modification of the N-substituent, which can significantly influence the molecule's properties.

Table 1: Potential Palladium-Catalyzed C-C Bond Forming Reactions on Halogenated this compound Derivatives

| Reaction Type | Coupling Partners | Potential Product |

| Heck Coupling | Halo-quinolinone + Alkene | Alkenyl-substituted quinolinone |

| Suzuki-Miyaura Coupling | Halo-quinolinone + Boronic Acid | Aryl/Alkyl/Alkenyl-substituted quinolinone |

| Allylic Coupling | 1-allyl-quinolinone + Aryl/Vinyl Halide | Aryl/Vinyl-functionalized N-allyl chain |

Derivatization Strategies for Targeted Structure-Activity Relationship (SAR) Studies

The systematic derivatization of a lead compound is a cornerstone of drug discovery, allowing for the exploration of its structure-activity relationship (SAR). For this compound, derivatization strategies can be designed to probe the importance of different structural features for its biological activity.

Modification of the N-Allyl Group:

The N-allyl group is a prime target for modification due to the reactivity of the double bond.

Epoxidation and Ring Opening: The double bond can be epoxidized, followed by ring-opening with various nucleophiles to introduce a range of functional groups, including amino, alkoxy, and thioether moieties.

Hydroformylation: This reaction can introduce a formyl group, which can be further derivatized to carboxylic acids, alcohols, or amines.

Click Chemistry: The allyl group can be functionalized to introduce an azide (B81097) or alkyne handle, enabling facile derivatization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Functionalization of the Quinolinone Core:

The quinolinone core offers multiple sites for substitution, allowing for a systematic exploration of the steric and electronic requirements for biological activity.

Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions on the aromatic ring not only modulates the electronic properties of the molecule but also provides handles for subsequent cross-coupling reactions, as discussed in the previous section.

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a versatile intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing derivatives.

C-H Functionalization: Direct C-H functionalization is an increasingly powerful tool for the late-stage modification of complex molecules. nih.gov For the quinolinone core, regioselective C-H activation at positions C-3, C-5, or C-7 could be achieved using appropriate directing groups and transition metal catalysts, allowing for the introduction of aryl, alkyl, or other functional groups. nih.gov

Table 2: Potential Derivatization Strategies for SAR Studies of this compound

| Target Site | Reaction | Potential Derivatives |

| N-Allyl Group | Epoxidation/Ring Opening | Amino alcohols, diols, ether alcohols |

| N-Allyl Group | Hydroformylation | Aldehydes, carboxylic acids, alcohols |

| Quinolinone Core | Halogenation | Chloro, bromo, iodo derivatives |

| Quinolinone Core | Nitration/Reduction | Amino, amide, sulfonamide derivatives |

| Quinolinone Core | C-H Arylation | Aryl-substituted quinolinones |

The insights gained from these SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, ultimately guiding the design of new therapeutic agents. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Allyl 4,8 Dimethyl 2 1h Quinolinone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-allyl-4,8-dimethyl-2(1H)-quinolinone, ¹H and ¹³C NMR spectra would provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the protons on the quinolinone core. The chemical shifts of these protons are influenced by the electronic effects of the substituents. uncw.edu The allyl group would be characterized by a set of signals: a doublet of doublets for the methylene (B1212753) protons adjacent to the nitrogen, and a multiplet for the vinyl proton. The two methyl groups at positions 4 and 8 would each exhibit a singlet, with their exact chemical shifts helping to confirm their placement on the aromatic ring. Concentration-dependent chemical shift changes in quinoline (B57606) derivatives, often attributed to π-π stacking interactions, can also provide insights into intermolecular associations in solution. uncw.eduuncw.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing a unique signal for each carbon atom. The carbonyl carbon (C2) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift. Signals for the aromatic carbons, the two methyl carbons, and the three carbons of the N-allyl group would appear at characteristic chemical shifts. The specific chemical shifts of the carbons in the quinolinone ring are sensitive to the substitution pattern. nih.gov Advanced 2D-NMR experiments such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar quinolinone structures and general NMR principles. nih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Carbonyl) | - | ~162 |

| C3 | ~6.3 | ~121 |

| C4 | - | ~140 |

| C4-CH₃ | ~2.4 | ~18 |

| C4a | - | ~139 |

| C5 | ~7.2 | ~122 |

| C6 | ~7.0 | ~126 |

| C7 | ~7.5 | ~130 |

| C8 | - | ~128 |

| C8-CH₃ | ~2.6 | ~22 |

| C8a | - | ~115 |

| N1-CH₂ (Allyl) | ~4.8 | ~50 |

| N1-CH (Allyl) | ~5.9 | ~132 |

| N1-CH₂ (Allyl) | ~5.2 | ~117 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula: C₁₄H₁₅NO), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The electron ionization (EI) mass spectrum would likely show a stable molecular ion (M⁺˙) peak, reflecting the aromatic nature of the quinolinone core. mdpi.com The fragmentation of quinoline derivatives is well-documented and typically involves characteristic losses. chempap.orgmcmaster.ca The primary fragmentation pathways for this compound would be expected to include:

Loss of the allyl group: Cleavage of the N-C bond could result in the loss of an allyl radical (•C₃H₅), leading to a significant fragment ion.

Retro-Diels-Alder (RDA) reaction: While more common in tetrahydroquinolines, some quinolinones can undergo RDA-type fragmentations. mcmaster.ca

Loss of CO: Expulsion of a carbon monoxide molecule from the lactam ring is a common fragmentation pathway for 2-quinolinones. mdpi.com

Loss of HCN: Cleavage of the heterocyclic ring can lead to the elimination of a molecule of hydrogen cyanide. chempap.org

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment | Description |

| 213 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 185 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 171 | [M - C₃H₅ - H]⁺ | Loss of allyl radical and one hydrogen |

| 158 | [M - C₃H₅ - CH₂]⁺ | Subsequent fragmentation of the quinolinone core |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming its connectivity and conformation.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the complete molecular structure. This technique would unequivocally confirm the positions of the allyl and dimethyl substituents on the quinolinone framework.

While the specific crystal structure for this compound is not publicly available, analysis of related N-substituted quinoline structures provides insight into the expected crystallographic parameters. For instance, studies on N-substituted 3,4-dihydrospiro-2(1H) quinolines have reported monoclinic crystal systems with space groups such as P2₁/n. cambridge.orgcambridge.org The crystal packing would likely be influenced by intermolecular forces such as van der Waals interactions and potential weak C-H···O or π-π stacking interactions between the quinolinone rings.

Table 3: Illustrative Crystallographic Data for a Related N-Substituted Quinoline Derivative Data presented is for N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] as an example. cambridge.orgcambridge.org

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.471 |

| b (Å) | 9.600 |

| c (Å) | 11.948 |

| β (°) | 93.21 |

| Volume (ų) | 1657.3 |

| Z (molecules/unit cell) | 4 |

In Vitro Biological Activity Investigations of 1 Allyl 4,8 Dimethyl 2 1h Quinolinone Analogues

Antimicrobial Activity Studies

The antimicrobial properties of quinolinone derivatives have been evaluated against a range of bacterial and fungal species. These investigations are critical in the search for new compounds to combat infectious diseases, particularly in the face of rising antimicrobial resistance.

Antibacterial Efficacy against Specific Pathogens

Analogues of the quinolinone structure have demonstrated notable antibacterial activity. For instance, a series of quinoline-based chalcones were synthesized and screened for their effectiveness against several bacterial strains. derpharmachemica.com The results, summarized by the zone of inhibition, indicated that these compounds possess a spectrum of activity from moderate to good when compared with standard antibacterial drugs. derpharmachemica.com The specific pathogens targeted in these studies included both Gram-positive and Gram-negative bacteria, such as Escherichia coli, Bacillus subtilis, Pseudomonas sp., and Staphylococcus aureus. derpharmachemica.com The antibacterial properties of 8-hydroxyquinoline (B1678124) derivatives are often linked to their ability to chelate metal ions, a mechanism crucial for their biological activity. derpharmachemica.com

Table 1: Antibacterial Activity of Quinoline-Based Chalcone (B49325) Analogues Data is generalized from findings on quinoline-based chalcones and may not be directly representative of 1-allyl-4,8-dimethyl-2(1H)-quinolinone analogues.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (+ve strain) | Moderate to Good |

| Bacillus subtilis | Moderate to Good |

| Pseudomonas sp. | Moderate to Good |

Antifungal Efficacy against Fungal Strains

In the realm of antifungal research, quinoline (B57606) derivatives have also shown significant promise. A study focusing on novel quinoline thioether derivatives identified a compound, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, which exhibited potent antifungal activity. nih.gov At a concentration of 50 µg/mL, this compound achieved inhibition rates exceeding 80% against the phytopathogenic fungi Sclerotinia sclerotiorum and Physalospora piricola. nih.gov Structure-activity relationship (SAR) analysis from this research highlighted that the presence of an alkene group within the thioether side chain was a key factor in enhancing the antifungal efficacy of these quinoline analogues. nih.gov Furthermore, some quinolin-2(1H)-one analogues have been investigated as potential fungicides that target the enzyme succinate (B1194679) dehydrogenase. nih.gov Several of these compounds displayed better antifungal activities than the commercial fungicide pyraziflumid (B610351) against Botrytis cinerea. nih.gov

Table 2: Antifungal Activity of a Quinoline Thioether Derivative

| Fungal Strain | Compound | Concentration | Inhibition Rate |

|---|---|---|---|

| Sclerotinia sclerotiorum | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | 50 µg/mL | >80% |

Antiproliferative and Anticancer Research in Cell Lines

The investigation of quinolinone analogues has extended into oncology, with numerous studies exploring their potential as antiproliferative and anticancer agents. These in vitro studies in various cancer cell lines have begun to unravel the cellular and molecular mechanisms through which these compounds exert their effects.

Inhibition of Cell Growth and Colony Formation Mechanisms

The ability of a compound to inhibit the growth and proliferation of cancer cells is a fundamental aspect of its potential as an anticancer agent. The colony formation assay is a key in vitro method used to determine the long-term proliferative capacity of cancer cells after treatment with a potential therapeutic agent. Studies on various anticancer compounds have demonstrated a dose-dependent inhibition of colony formation in different cancer cell lines. researchgate.netscienceopen.com For instance, a novel histone deacetylase inhibitor, NVP-LAQ824, was shown to selectively inhibit the growth of cancer cell lines at submicromolar concentrations. nih.gov This highlights the potential for quinolinone analogues to similarly interfere with the clonogenic survival of tumor cells.

Induction of Apoptosis and Cell Cycle Arrest Pathways

A significant focus of anticancer drug discovery is the identification of compounds that can induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells. Research on various chemical agents has shown the ability to trigger these pathways. For example, allicin, a compound with a structural component (allyl group) similar to the subject compound, has been found to induce apoptosis and cell cycle arrest in breast cancer cells through the modulation of the p53 signaling pathway. nih.gov Other studies on different compounds have demonstrated cell cycle arrest at various phases, such as the G2/M phase or the G0/G1 phase, in leukemia and colon cancer cell lines. ualberta.cafrontiersin.org The induction of apoptosis is often confirmed by methods such as Annexin V staining and is associated with the activation of caspases and changes in the expression of apoptosis-regulating proteins like Bax and Bcl-2. ualberta.canih.gov A chalcone derivative has been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, which is associated with the generation of reactive oxygen species (ROS). mdpi.com

Anti-Invasive and Antiangiogenic Effects

The processes of invasion and angiogenesis are critical for tumor growth and metastasis. Anti-invasive and antiangiogenic capabilities are therefore highly desirable properties for potential anticancer drugs. While direct studies on this compound analogues are limited, research on other compounds provides a framework for potential mechanisms. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been shown to exert antiangiogenic effects by suppressing the production of vascular endothelial growth factor (VEGF) and inhibiting VEGF-induced signaling pathways. nih.govresearchgate.net This includes the suppression of matrix metalloproteinase (MMP)-2 expression, which is crucial for the degradation of the extracellular matrix and subsequent cell invasion. nih.gov Garlic-derived compounds, such as diallyl trisulphide and diallyl sulfide, which share the allyl moiety, have also demonstrated anti-angiogenic properties. pensoft.net

Enzyme Inhibition Studies

The 2(1H)-quinolinone core has been a fruitful template for the design of various enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and cancer metastasis.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Several analogues of 2(1H)-quinolinone have been synthesized and evaluated for their potential to inhibit these enzymes.

Research has demonstrated that modifications on the quinolinone scaffold can lead to potent and selective cholinesterase inhibitors. For instance, a series of quinolinone-thiosemicarbazone hybrids were developed, with some compounds showing significant inhibitory potential. One of the lead compounds from this series, compound 5b , exhibited an IC₅₀ value of 0.12 µM against AChE, which was five times more potent than the standard drug galantamine. The structure-activity relationship studies indicated that the presence of both an electron-rich methoxy (B1213986) group on the quinoline ring and an ethylmorpholine moiety were crucial for achieving high inhibitory efficiency.

In another study, diversely functionalized quinolinones and 3,4-dihydroquinolin-2(1H)-ones were designed as potential multitarget agents for Alzheimer's disease. While they did not show significant monoamine oxidase (MAO) inhibition, several compounds displayed promising inhibition of human recombinant AChE (hrAChE) and BChE (hrBuChE). Notably, compound QN8 was identified as a potent and selective non-competitive inhibitor of hrAChE, with an IC₅₀ of 0.29 µM and a Kᵢ value in the nanomolar range (79 nM).

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Compound 5b (Quinoline-thiosemicarbazone hybrid) | AChE | 0.12 | Competitive |

| QN8 (Functionalized Quinolinone) | hrAChE | 0.29 | Non-competitive |

| QN8 (Functionalized Quinolinone) | hrBuChE | 12.73 | N/A |

| Galantamine (Standard) | AChE | 0.62 | N/A |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their overexpression is associated with pathological conditions such as cancer invasion and metastasis. Consequently, MMP inhibitors are a subject of significant therapeutic interest.

Direct studies on this compound are scarce, but research on related structures highlights the potential of the quinolinone scaffold in MMP inhibition. A notable example is K-134 , a 2(1H)-quinolinone derivative, which was found to significantly decrease the enzymatic activity of MMP-9 in an animal model of abdominal aortic aneurysm. nih.govresearchgate.net This finding suggests that the 2(1H)-quinolinone core can be functionalized to effectively target MMPs.

Other related quinoline structures have also shown promise. Fluoroquinolones, a class of antibiotics featuring a related quinolone core, have been found to suppress the production of MMP-9 in cancer cells. nih.gov Furthermore, compounds containing an 8-hydroxyquinoline scaffold, such as clioquinol (B1669181) and chloroxine, were identified as selective inhibitors of MMP-14, an enzyme crucial for pathological angiogenesis. nih.gov These findings collectively underscore the potential of quinoline and quinolinone-based structures as templates for the development of novel MMP inhibitors.

| Compound/Class | Core Structure | Target Enzyme | Observed Effect |

|---|---|---|---|

| K-134 | 2(1H)-Quinolinone | MMP-9 | Decreased enzymatic activity nih.govresearchgate.net |

| Fluoroquinolones | Quinolone | MMP-9 | Suppressed production nih.gov |

| Clioquinol | 8-Hydroxyquinoline | MMP-14 | Inhibited enzyme activity nih.gov |

| Chloroxine | 8-Hydroxyquinoline | MMP-14 | Inhibited enzyme activity nih.gov |

Other Mechanistic Biological Activities

Beyond enzyme inhibition, quinolinone analogues have been investigated for other biological activities, including effects on photosynthesis and activity against parasitic protozoa.

| Compound Class | Biological Target | Activity Range (IC₅₀) |

|---|---|---|

| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Photosynthetic Electron Transport (OER in spinach chloroplasts) | 126 µM - 925 µM |

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and quinine. Research has extended to quinolinone analogues, evaluating their efficacy against Plasmodium falciparum, the deadliest species.

Studies on quinoline–furanone hybrids have identified compounds with potent activity against chloroquine-resistant strains of P. falciparum. For example, compounds 5g and 6e from one study showed IC₅₀ values nearly identical to that of chloroquine. nih.gov Another investigation into enone- and chalcone-chloroquinoline hybrids found that several analogues exhibited notable antiplasmodial activity, with IC₅₀ values in the lower micromolar to mid-nanomolar range against three different P. falciparum strains. nih.gov Specifically, the chalcone derivatives 25 and 27 , which feature a piperazinyl linker, were the most active, with IC₅₀ values between 0.3 and 0.6 µM. nih.gov These results confirm that the quinolinone scaffold and its hybrids are promising starting points for the development of novel antimalarial drugs.

| Compound | Target Organism | IC₅₀ (µM) |

|---|---|---|

| Compound 5g (Quinoline-furanone hybrid) | P. falciparum (K1, resistant) | ~1.9 nih.gov |

| Compound 6e (Quinoline-furanone hybrid) | P. falciparum (K1, resistant) | ~1.9 nih.gov |

| Compound 25 (Chalcone-chloroquinoline hybrid) | P. falciparum | 0.3 - 0.6 nih.gov |

| Compound 27 (Chalcone-chloroquinoline hybrid) | P. falciparum | 0.3 - 0.6 nih.gov |

| Chloroquine (Standard) | P. falciparum (K1, resistant) | ~1.9 nih.gov |

Computational Chemistry and Theoretical Studies on 1 Allyl 4,8 Dimethyl 2 1h Quinolinone

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for understanding the dynamic interactions between a ligand, such as 1-allyl-4,8-dimethyl-2(1H)-quinolinone, and its biological target, typically a protein or nucleic acid. These simulations can provide insights into the stability of the ligand-target complex, conformational changes, and the role of solvent molecules.

For this compound, MD simulations could be employed to investigate its binding to a specific protein target. The simulation would start with the docked pose of the quinolinone in the protein's binding site. The system would then be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then proceed for a set amount of time, typically nanoseconds to microseconds, during which the positions of all atoms are updated at each time step according to the principles of classical mechanics.

Analysis of the MD trajectory can reveal several key aspects of the ligand-target interaction:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over time to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation.

Conformational Changes: MD simulations can capture the flexibility of both the ligand and the protein. This can reveal induced-fit effects, where the protein undergoes conformational changes upon ligand binding to optimize the interaction.

Key Intermolecular Interactions: The simulation can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. This information is vital for understanding the molecular basis of recognition and for designing more potent inhibitors.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-target complex from the MD trajectory. This provides a quantitative measure of the binding affinity.

Studies on other quinoline (B57606) and quinazolinone derivatives have successfully used MD simulations to elucidate their interactions with various protein targets. These studies have provided valuable insights into the dynamic behavior of these compounds in the binding pocket and have helped to rationalize their biological activities.

Molecular Docking for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a widely used tool in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target.

The process of molecular docking typically involves the following steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and removing any unwanted molecules. The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

Docking Simulation: The docking software samples a large number of possible conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode. The analysis focuses on the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For this compound, molecular docking could be used to screen a library of potential protein targets to identify those with the highest binding affinity. Once a target is identified, docking can provide a detailed picture of how the molecule fits into the binding site and which functional groups are involved in the key interactions. This information is crucial for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity.

Table 2: Hypothetical Docking Results for this compound against a Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, PHE345, LEU456, VAL458 |

| Hydrogen Bonds | O atom of the quinolinone with the backbone NH of LEU456 |

| Hydrophobic Interactions | Allyl group with VAL458; Dimethyl groups with TYR234 and PHE345 |

| Pi-Pi Stacking | Quinolinone ring with the aromatic ring of PHE345 |

These hypothetical results illustrate the type of detailed information that can be obtained from a molecular docking study. The binding affinity gives a quantitative measure of the strength of the interaction, while the list of interacting residues and the types of interactions provide a qualitative understanding of the binding mode.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a flexible allyl group, understanding its conformational preferences is essential for comprehending its chemical and biological properties. The conformation of the molecule can significantly influence its ability to bind to a receptor, its reactivity, and its spectroscopic characteristics.

Theoretical methods, particularly quantum chemical calculations and molecular mechanics, are powerful tools for conformational analysis. By systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.

Stability studies can be performed in conjunction with conformational analysis to understand how different factors, such as solvent and temperature, affect the conformational equilibrium. For example, in a polar solvent, conformers with a larger dipole moment may be stabilized.

Molecular dynamics simulations also provide a dynamic view of the conformational landscape of the molecule. By simulating the motion of the molecule over time, it is possible to observe the transitions between different conformations and to determine the relative populations of each conformer at a given temperature. This information is crucial for understanding how the molecule behaves in a dynamic biological environment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of N-Allyl Moiety on Biological Activity

The substituent at the N-1 position of the quinolinone ring system is a critical determinant of biological activity. nih.govyoutube.com For many quinolone antibacterials, this position is vital for interaction with target enzymes like DNA gyrase, and modifications here significantly impact potency and spectrum of activity. nih.govresearchgate.net Optimal substituents at this position often include small alkyl or cycloalkyl groups, such as ethyl and cyclopropyl, which have resulted in potent compounds. youtube.com

Influence of Dimethyl Substituents on Quinolinone Core Activity

The substitution pattern on the carbocyclic ring of the quinolinone core significantly modulates the compound's activity. The presence of methyl groups, in particular, can affect factors such as lipophilicity, metabolic stability, and steric interactions with target proteins.

In the case of 1-allyl-4,8-dimethyl-2(1H)-quinolinone, the methyl groups are located at positions C-4 and C-8.

C-4 Methyl Group: A methyl group at the C-4 position is a common feature in many biologically active quinoline (B57606) derivatives. Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have shown a correlation between structural features and antifungal activity. neliti.comresearchgate.netresearchgate.net These studies suggest that lipophilicity plays a significant role in the biological activity of 4-methyl substituted quinolines. researchgate.net The introduction of a methyl group at this position can influence the planarity and electronic distribution of the ring system, thereby affecting its binding affinity to molecular targets. nih.gov

C-8 Methyl Group: Substitution at the C-8 position can also have a profound impact. In some quinolone series, modifications at C-8 can enhance antibacterial activity and influence the pharmacokinetic profile. nih.gov For example, the formation of a ring between the N-1 and C-8 positions can lead to highly potent compounds like ofloxacin. youtube.com While not forming a ring, an independent C-8 methyl group would sterically influence the environment around the N-1 position, potentially affecting the orientation of the N-allyl substituent and its interaction with target sites. Synthesis of 4,7-dimethyl and 4,8-dimethyl quinolinone derivatives has been reported, indicating the chemical accessibility of these substitution patterns for biological evaluation. sapub.org

The combined effect of the 4- and 8-dimethyl substitution likely creates a unique electronic and steric profile that fine-tunes the biological activity of the parent quinolinone scaffold.

Correlation of Structural Modifications with Observed Biological Efficacy (e.g., in vitro IC50 values)

For example, a study on quinolinone derivatives as immunosuppressive agents evaluated their ability to inhibit interleukin-2 (B1167480) (IL-2) release in Jurkat T cells. nih.gov Optimization of side chains around the quinolinone skeleton led to the identification of highly potent compounds. The table below shows representative data for how modifications at different positions (R1, R2, R3) on a quinolinone core can drastically alter biological activity.

Table 1: Illustrative SAR of Quinolinone Derivatives as IL-2 Inhibitors Data adapted from a study on IL-2 suppressive agents to illustrate SAR principles. nih.gov

| Compound | R1 (N-1 position) | R2 (C-4 position) | R3 (C-7 position) | IC50 (nM) |

|---|---|---|---|---|

| 11a | -CH2CH=CH2 (Allyl) | -OCH3 | -H | >10000 |

| 11f | -CH2CH=CH2 (Allyl) | -OCH3 | -Br | 2300 |

| 11l | -CH2-c-C3H5 (Cyclopropylmethyl) | -OCH3 | -Br | 80 |

This data demonstrates that even with an allyl group at N-1 (Compound 11a), activity can be low without appropriate substitution elsewhere on the core. The introduction of a bromine atom at C-7 significantly improves potency (Compound 11f vs. 11a), and further modification at N-1 from allyl to cyclopropylmethyl leads to a highly potent compound (11l). nih.gov

Similarly, studies on quinoline derivatives against various cancer cell lines reveal how different substituents influence cytotoxicity, with IC50 values often used to quantify these effects. brieflands.comarabjchem.org For instance, sequential functionalization of a 7-methylquinoline (B44030) core led to derivatives with IC50 values against Caco-2 cells ranging from 2.62 µM down to 0.53 µM, highlighting the sensitivity of cytotoxic activity to structural changes. brieflands.com

Cheminformatics Approaches for Predictive Modeling

Cheminformatics and computational chemistry are indispensable tools for modern drug discovery, enabling the prediction of biological activity and guiding the synthesis of new compounds. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

For quinoline and quinolinone derivatives, numerous QSAR models have been developed to predict activities such as anticancer, antibacterial, and antifungal effects. neliti.comnih.govnih.gov These models utilize a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, including:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Related to charge distribution and molecular orbitals.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

3D descriptors: Based on the three-dimensional conformation of the molecule. nih.gov

A typical QSAR study involves developing a model using a "training set" of compounds with known activities. neliti.com This model is then validated using a "test set" of compounds to ensure its predictive power. researchgate.netresearchgate.net For example, QSAR models for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been developed using machine learning methods like k-nearest neighbors (KNN) and gradient boosting (GB) to predict their activity as P-glycoprotein inhibitors. nih.gov

Molecular docking is another powerful cheminformatics tool used to simulate the interaction between a ligand (like a quinolinone derivative) and the binding site of a target protein. nih.govnih.gov This technique helps to visualize binding modes, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and explain the SAR observed experimentally. By understanding these interactions, researchers can rationally design new derivatives with improved affinity and selectivity for the target. nih.gov

These predictive modeling approaches allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, thereby accelerating the discovery of new therapeutic agents based on the quinolinone scaffold.

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level

Target Identification and Validation for Specific Bioactivities

The identification of specific molecular targets is a critical first step in unraveling the mechanism of action of a bioactive compound. For analogues of 1-allyl-4,8-dimethyl-2(1H)-quinolinone, various strategies are employed to identify and validate their biological targets. One such approach involves in silico target fishing, which uses computational methods to predict potential protein targets based on the compound's structure. For instance, a structurally related 1,2,4-triazine (B1199460) compound, NCI 748494/1, was predicted to target c-Met kinase using the PharmMapper server. This prediction was subsequently validated through in vitro kinase assays, which confirmed the compound's inhibitory activity against c-Met kinase with a half-maximal inhibitory concentration (IC50) of 31.70 μM. nih.gov Such validated targets can then be further investigated for their role in the observed biological activities.

Another crucial aspect of target validation is assessing the compound's binding affinity and selectivity. For example, in the study of corticotropin-releasing factor receptor 1 (CRF1) antagonists, the binding potency of novel compounds was evaluated using radioligand binding assays with cloned human CRF1 and rat pituitary membranes. nih.gov Compounds like MTIP demonstrated subnanomolar affinities for CRF1, with no significant activity at the related CRF2 receptor or other common drug targets, thus validating CRF1 as a specific target. nih.gov This level of specificity is essential for minimizing off-target effects and understanding the precise molecular pathways being influenced.

Table 1: Examples of Target Identification and Validation for Related Heterocyclic Compounds

| Compound Class | Predicted/Identified Target | Validation Method | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,4-Triazines | c-Met kinase | In silico target fishing, in vitro kinase assay | NCI 748494/1 inhibits c-Met kinase (IC50=31.70μM) | nih.gov |

Investigation of Intracellular Signaling Pathways Modulated by this compound Analogues

Once a molecular target is identified, the subsequent investigation focuses on how the interaction between the compound and its target modulates intracellular signaling pathways. These pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes such as growth, differentiation, and apoptosis.

The modulation of these pathways can be assessed through various cellular and molecular biology techniques. For instance, if a quinolinone analogue is found to inhibit a specific kinase, downstream effects on phosphorylation cascades can be examined using techniques like Western blotting with phospho-specific antibodies. Similarly, if a compound targets a G-protein coupled receptor (GPCR) like CRF1, its impact on downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels, can be measured. For CRF1 antagonists, their ability to block the CRF-induced stimulation of adenylyl cyclase activity is a key measure of their functional antagonism and impact on the signaling pathway. nih.gov

Detailed studies would involve treating relevant cell lines with the this compound analogue and then analyzing the activation state of key signaling proteins. This could include members of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK, JNK, p38), the phosphoinositide 3-kinase (PI3K)/Akt pathway, or transcription factors like NF-κB and STATs. By mapping these changes, a comprehensive picture of the compound's influence on cellular signaling can be constructed.

Molecular Interactions with Biomolecules (e.g., DNA, Enzymes, Receptors)

At the most fundamental level, the biological effects of a compound are dictated by its direct molecular interactions with biomolecules. These interactions can be with enzymes, receptors, or even nucleic acids like DNA. The nature of these interactions, whether covalent or non-covalent, and the specific binding sites involved are crucial determinants of the compound's activity.

Enzyme Interactions: For compounds that target enzymes, such as the aforementioned c-Met kinase inhibitor, molecular docking simulations can provide insights into the binding mode within the enzyme's active site. nih.gov These computational models can predict the key amino acid residues involved in the interaction and help in the rational design of more potent and selective inhibitors. The binding of an inhibitor can be competitive, non-competitive, or uncompetitive, and these different modes of inhibition can be distinguished through enzyme kinetic studies.

Receptor Interactions: The interaction with receptors, particularly for neurotransmitter or hormone receptors, is a common mechanism of action for many drugs. As seen with the CRF1 antagonist MTIP, the affinity of the compound for its receptor is a critical parameter, often expressed as the inhibition constant (Ki). nih.gov High-affinity binding indicates a strong interaction, which is often a prerequisite for potent biological activity. The interaction can be agonistic, where the compound activates the receptor, or antagonistic, where it blocks the action of the natural ligand.

DNA Interactions: Some quinolinone derivatives have been shown to interact with DNA, which can be a mechanism for their cytotoxic and antimicrobial effects. These interactions can include intercalation between DNA base pairs, binding to the minor groove, or covalent modification of the DNA structure. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study these interactions and determine the binding mode and affinity.

Table 2: Investigated Molecular Interactions of Related Compound Classes

| Interacting Biomolecule | Compound Class Example | Method of Investigation | Nature of Interaction | Reference |

|---|---|---|---|---|

| Enzyme (c-Met kinase) | 1,2,4-Triazines | Molecular docking, in vitro kinase assay | Inhibitory binding at the active site | nih.gov |

Future Research Directions and Academic Prospects for 1 Allyl 4,8 Dimethyl 2 1h Quinolinone Chemistry

Development of Advanced Synthetic Methodologies for Diversification

The synthesis of 2(1H)-quinolinones is a well-established area of organic chemistry, with numerous methods available for the construction of the core heterocyclic ring system. Classical methods such as the Knorr and Conrad-Limpach syntheses, as well as more modern transition-metal-catalyzed reactions, provide access to a wide range of quinolinone derivatives. However, the efficient and regioselective synthesis of specifically substituted analogs like 1-allyl-4,8-dimethyl-2(1H)-quinolinone can still present challenges.

Future research in this area should focus on the development of novel synthetic strategies that allow for the late-stage diversification of the this compound scaffold. This could involve the development of new catalytic methods for C-H activation, allowing for the introduction of additional functional groups onto the quinolinone core or the allyl substituent. Furthermore, the exploration of photochemical or electrochemical methods could provide milder and more selective reaction conditions for the synthesis and modification of this compound.

Table 1: Potential Synthetic Methodologies for Diversification

| Methodology | Description | Potential Application for this compound |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Introduction of new substituents at various positions of the quinolinone ring. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds catalyzed by transition metals. | Modification of the allyl group or introduction of aryl or alkyl groups. |

| Photoredox Catalysis | Use of light to initiate chemical reactions. | Access to novel reaction pathways for functionalization under mild conditions. |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Improved control over reaction parameters and scalability of synthesis. |

The development of a modular synthetic route would be particularly valuable, enabling the rapid generation of a library of analogs with variations at the 1, 4, and 8 positions, as well as on the allyl group. This would be instrumental for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Pathways in vitro

The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological profile of this compound has not been extensively reported, presenting a significant opportunity for academic research.

Initial in vitro screening of this compound against a diverse panel of biological targets is a crucial first step. This could include assays for enzymatic inhibition (e.g., kinases, proteases), receptor binding, and antimicrobial activity against a broad spectrum of bacteria and fungi. High-throughput screening (HTS) campaigns could rapidly identify potential areas of biological activity.

Table 2: Potential Biological Targets for in vitro Investigation

| Target Class | Examples | Rationale |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Many quinolinone derivatives are known kinase inhibitors. |

| Proteases | Cysteine proteases, Metallo-proteases | Potential for antiviral or anticancer activity. |

| G-protein coupled receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Modulation of central nervous system activity. |

| Bacterial enzymes | DNA gyrase, Topoisomerase IV | Established targets for quinolone antibiotics. |

Once a preliminary "hit" is identified, further studies would be necessary to elucidate the mechanism of action. This could involve more focused enzymatic assays, cell-based assays to assess downstream signaling pathways, and target validation studies using techniques such as siRNA or CRISPR-Cas9. The unique structural features of this compound, particularly the allyl group at the 1-position, may confer selectivity for novel biological targets not previously associated with the quinolinone class.

Application of Advanced Computational Techniques in Lead Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of this compound, these techniques can be applied to accelerate the process of lead compound design and optimization.

Initially, computational methods can be used to predict the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. This information is crucial for assessing its drug-likeness. Furthermore, molecular docking studies can be employed to predict the binding mode of this compound to the active site of potential biological targets identified through in vitro screening.

Table 3: Application of Computational Techniques

| Technique | Purpose | Expected Outcome |

| Molecular Docking | Predict the binding orientation and affinity of the compound to a target protein. | Identification of key interactions and a hypothetical binding pose. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex over time. | Assessment of the stability of the binding pose and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Development of predictive models to guide the design of more potent analogs. |

| De novo Design | Generate novel molecular structures with desired properties. | Design of new lead compounds based on the this compound scaffold. |

These computational approaches, when used in conjunction with experimental data, can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, if a key hydrophobic interaction is identified through docking studies, analogs with modified alkyl or aryl groups could be designed to enhance this interaction.

Potential for Novel Bioactive Lead Compound Discovery and Optimization (academic focus)

The ultimate goal of this line of academic research is the discovery and optimization of novel bioactive lead compounds derived from the this compound scaffold. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The initial in vitro screening and computational studies will hopefully identify a promising lead compound. The subsequent optimization phase will involve a multidisciplinary approach, integrating synthetic chemistry, biological evaluation, and computational modeling. The library of analogs generated through the advanced synthetic methodologies described in section 9.1 will be systematically evaluated to establish clear structure-activity relationships.

The focus of this academic endeavor would be on understanding the fundamental principles governing the interaction of this class of compounds with their biological targets. This includes elucidating the pharmacophore, identifying key functional groups responsible for activity and selectivity, and understanding the impact of stereochemistry on biological activity. The knowledge gained from these studies would not only be valuable for the development of potential therapeutic agents but also contribute to the broader understanding of the medicinal chemistry of quinolinone compounds.

Q & A

Q. How does X-ray crystallography resolve ambiguities in quinolinone-protein binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.